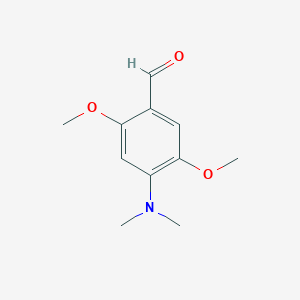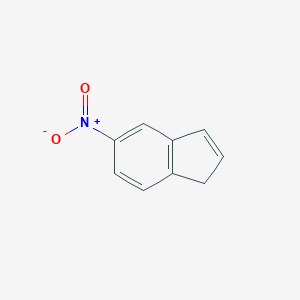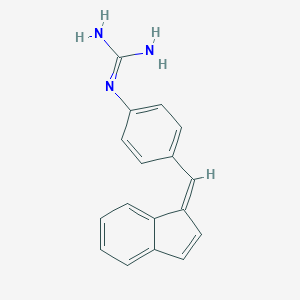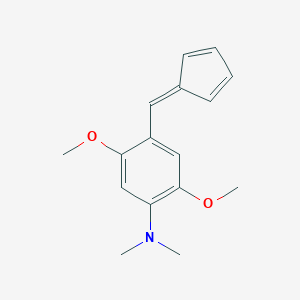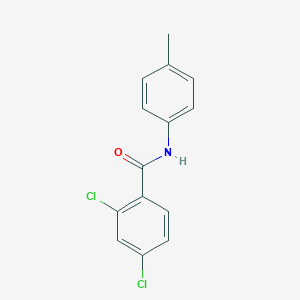
2,4-dichloro-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(4-methylphenyl)benzamide, commonly known as DCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCMB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H11Cl2NO. In
Wissenschaftliche Forschungsanwendungen
DCMB has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DCMB has been investigated for its anticancer activity. Studies have shown that DCMB inhibits the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. DCMB has also been studied for its potential use as an anti-inflammatory agent.
In materials science, DCMB has been used as a building block for the synthesis of various functional materials such as liquid crystals and polymers. DCMB-based materials have shown promising properties such as high thermal stability and optical properties.
In environmental science, DCMB has been studied for its potential use as a herbicide. DCMB has been shown to inhibit the growth of various weeds and has low toxicity towards non-target organisms.
Wirkmechanismus
The mechanism of action of DCMB depends on its application. In medicinal chemistry, DCMB induces apoptosis in cancer cells by activating the caspase pathway. DCMB also blocks cell cycle progression by inhibiting cyclin-dependent kinases. In materials science, DCMB acts as a building block for the synthesis of functional materials. In environmental science, DCMB inhibits the growth of weeds by interfering with their photosynthetic machinery.
Biochemische Und Physiologische Effekte
DCMB has been shown to have low toxicity towards non-target organisms. However, studies have shown that DCMB can cause skin and eye irritation in humans. DCMB has also been shown to have acute toxicity towards aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
DCMB has several advantages for lab experiments. It is readily available and relatively inexpensive. DCMB is also stable under normal laboratory conditions. However, DCMB has some limitations for lab experiments. It can be difficult to handle due to its low solubility in water. DCMB also has a strong odor, which can be unpleasant.
Zukünftige Richtungen
There are several future directions for the study of DCMB. In medicinal chemistry, DCMB could be further investigated for its potential use as an anticancer agent. The mechanism of action of DCMB could be further elucidated to identify potential targets for drug development. In materials science, DCMB could be used as a building block for the synthesis of new functional materials with improved properties. In environmental science, DCMB could be further studied for its potential use as a herbicide with low toxicity towards non-target organisms.
Synthesemethoden
The synthesis of DCMB involves the reaction of 4-methylbenzoyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as chloroform or dichloromethane. The resulting product is then purified by recrystallization to obtain pure DCMB.
Eigenschaften
CAS-Nummer |
6043-40-9 |
|---|---|
Produktname |
2,4-dichloro-N-(4-methylphenyl)benzamide |
Molekularformel |
C14H11Cl2NO |
Molekulargewicht |
280.1 g/mol |
IUPAC-Name |
2,4-dichloro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
FZRJOZIKEYLMJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
6043-40-9 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)
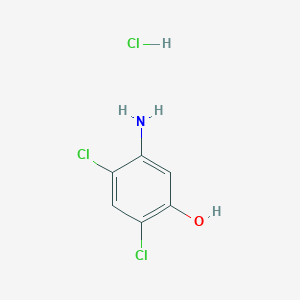

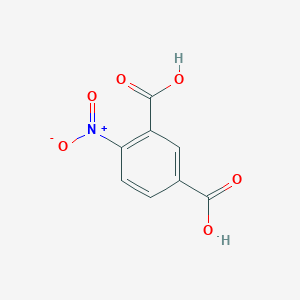

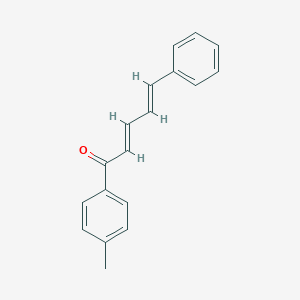
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
